molecular formula C5H12ClNO B12700217 Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride CAS No. 64710-70-9

Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride

Cat. No.: B12700217
CAS No.: 64710-70-9
M. Wt: 137.61 g/mol
InChI Key: IMGUYRAAZBUNAB-UHFFFAOYSA-M
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Description

Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride is a compound belonging to the aziridinium class of chemicals. Aziridinium ions are known for their high reactivity due to the strained three-membered ring structure. This particular compound is characterized by the presence of a hydroxyethyl group and a methyl group attached to the aziridinium ring, along with a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride typically involves the reaction of 1-(2-hydroxyethyl)aziridine with methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired aziridinium ion. The process may involve the use of solvents such as dichloromethane or acetonitrile and is often conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to the opening of the three-membered ring and formation of substituted products.

    Hydrolysis: In aqueous media, the compound can undergo hydrolysis, resulting in the formation of 1-(2-hydroxyethyl)-1-methylamine and hydrochloric acid.

    Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like water, ethanol, or dichloromethane.

Major Products Formed

The major products formed from reactions involving this compound include substituted amines, alcohols, and thiols, depending on the nucleophile used. In polymerization reactions, the major products are polyamines with varying chain lengths and structures.

Scientific Research Applications

Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride involves the nucleophilic attack on the aziridinium ring, leading to ring-opening and formation of reactive intermediates. These intermediates can further react with other molecules, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)aziridine: Lacks the methyl group and chloride ion, making it less reactive.

    1-Ethyl-1-(2-hydroxyethyl)aziridinium chloride: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Hydroxyethyl)-2-methylaziridine: Different substitution pattern on the aziridine ring.

Uniqueness

Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyethyl group and a methyl group on the aziridinium ring, along with the chloride ion, makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

64710-70-9

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

2-(1-methylaziridin-1-ium-1-yl)ethanol;chloride

InChI

InChI=1S/C5H12NO.ClH/c1-6(2-3-6)4-5-7;/h7H,2-5H2,1H3;1H/q+1;/p-1

InChI Key

IMGUYRAAZBUNAB-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC1)CCO.[Cl-]

Origin of Product

United States

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